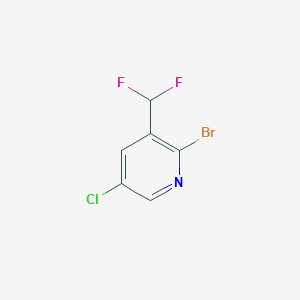
2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one: is a heterocyclic compound that belongs to the imidazolidinone family This compound is characterized by its unique structure, which includes an imidazolidinone ring substituted with butyl, isopropyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable nucleophile, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of a nickel catalyst, mild temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazolidinones, while substitution reactions can produce various substituted imidazolidinones .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
- 2-Imino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one
- 2-Amino-5-butyl-5-isopropyl-3-methyl-imidazolidin-4-one
Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H21N3O |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
2-amino-5-butyl-3-methyl-5-propan-2-ylimidazol-4-one |
InChI |
InChI=1S/C11H21N3O/c1-5-6-7-11(8(2)3)9(15)14(4)10(12)13-11/h8H,5-7H2,1-4H3,(H2,12,13) |
Clave InChI |
RYSLWOVHZXCPCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(=O)N(C(=N1)N)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



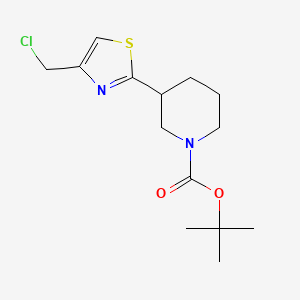
![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)

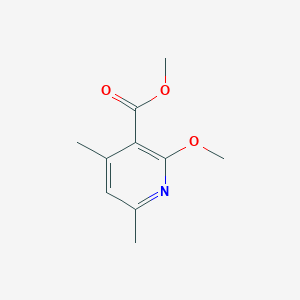
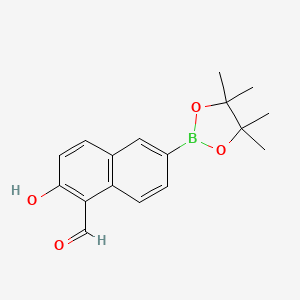
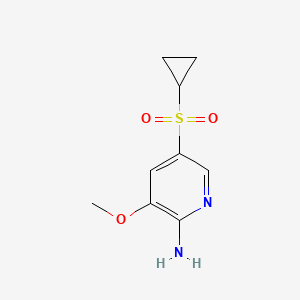
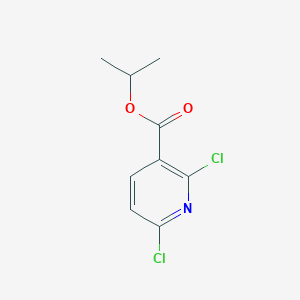
![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
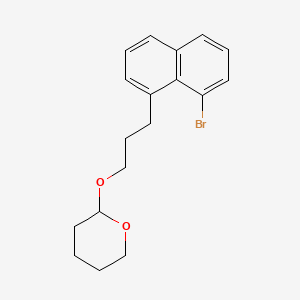
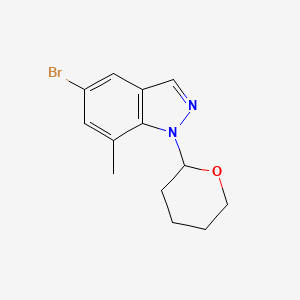
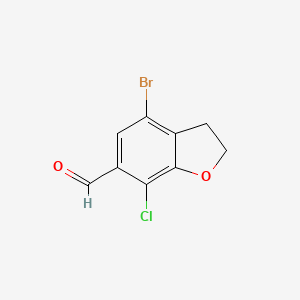
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
